

Preparation of Firazorexton Hydrate Stock Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: *Firazorexton hydrate*

Cat. No.: *B15614917*

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Abstract

Firazorexton hydrate, also known as TAK-994, is a potent and selective orexin 2 receptor (OX2R) agonist that has been investigated for its potential therapeutic effects in sleep disorders.[1][2] Proper preparation of a stable, concentrated stock solution is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of **Firazorexton hydrate** stock solutions, along with relevant chemical and biological data to support its use in research settings.

Chemical and Physical Properties

Firazorexton hydrate is an orally active and brain-penetrant small molecule.[1][3] A summary of its key quantitative properties is presented in Table 1.

Property	Value	Source
Synonyms	TAK-994	[1][4]
CAS Number	2861934-86-1	[1]
Molecular Formula	C22H25F3N2O4S·1.5H2O	[5]
Molecular Weight	497.53 g/mol	[5]
Appearance	Solid powder	[3]
Purity	>98%	[3]

Mechanism of Action and Biological Activity

Firazorexton is a selective agonist of the orexin receptor 2 (OX2R), with over 700-fold selectivity compared to the orexin receptor 1 (OX1R).[2][6] Activation of OX2R by orexin neuropeptides in the brain promotes wakefulness. Firazorexton mimics this action and has been shown to increase wakefulness and reduce narcolepsy-like symptoms in animal models. [1][4]

In cellular assays, **Firazorexton hydrate** has been demonstrated to activate downstream signaling pathways upon binding to OX2R. This includes the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

Biological Parameter	Value	Cell Line	Source
OX2R Agonist Activity (EC50, Calcium Mobilization)	19 nM	hOX2R/CHO-K1	[4]
β-arrestin Recruitment (EC50)	100 nM	hOX2R/CHO-EA	[4]
ERK1/2 Phosphorylation (EC50)	170 nM	hOX2R/CHO-EA	[4]

Experimental Protocols

Preparation of a 10 mM Firazorexton Hydrate Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **Firazorexton hydrate** in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

- **Firazorexton hydrate** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- **Equilibrate:** Allow the vial of **Firazorexton hydrate** powder to come to room temperature before opening to prevent condensation of moisture.
- **Weighing:** Accurately weigh a precise amount of **Firazorexton hydrate** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.975 mg of **Firazorexton hydrate** (Molecular Weight = 497.53 g/mol).
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
- **Mixing:** Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation is observed.^[5] It is noted that hygroscopic DMSO can negatively impact solubility, so using a newly opened bottle is recommended.

- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

Preparation of Working Solutions for Cell-Based Assays

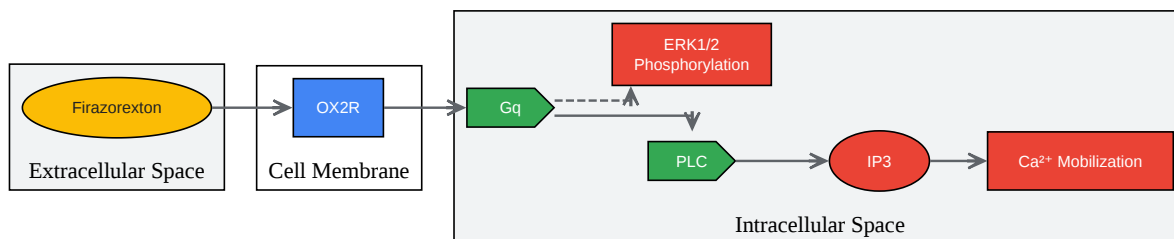
This protocol outlines the dilution of the DMSO stock solution into aqueous cell culture medium for use in in vitro experiments. It is crucial to maintain a low final concentration of DMSO to prevent cellular toxicity.

Procedure:

- Thawing: Thaw a single aliquot of the 10 mM **Firazorexton hydrate** stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform a serial dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in cell culture medium.
- Final Dilution: Further dilute the intermediate solution to the desired final working concentration in pre-warmed cell culture medium. For instance, to achieve a final concentration of 1 µM, dilute the 1 mM intermediate solution 1:1000 in the culture medium.
- DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. The final DMSO concentration should typically be kept below 0.5% to minimize effects on cell viability.[7]
- Immediate Use: Use the freshly prepared working solutions immediately for your experiments.

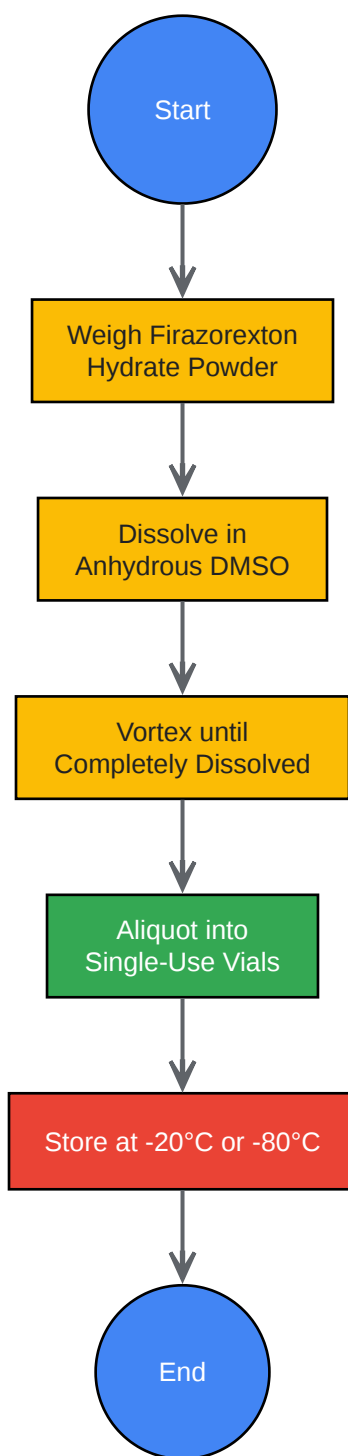
Visualization of Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **Firazorexton hydrate** and the experimental workflow for preparing a stock solution.



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Caption: Signaling pathway of **Firazorexton hydrate** via the OX2 receptor.



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Caption: Workflow for preparing **Firazorexton hydrate** stock solution.

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